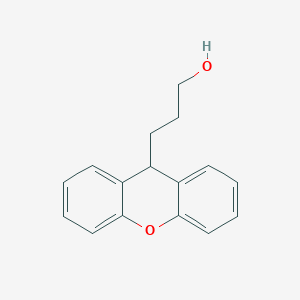

3-(9H-Xanthen-9-YL)propan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648928-44-3 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-(9H-xanthen-9-yl)propan-1-ol |

InChI |

InChI=1S/C16H16O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-10,12,17H,5,8,11H2 |

InChI Key |

LLJPQOXIZDQLIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCCO |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiling of 3 9h Xanthen 9 Yl Propan 1 Ol Systems

Detailed Studies on Xanthene C9 Functionalization Mechanisms

The C9 carbon, or meso-position, of the xanthene nucleus is a key site for chemical modification, profoundly influencing the molecule's electronic and steric properties. Functionalization at this position is central to the synthesis and elaboration of xanthene derivatives. ijarsct.co.in

The functionalization of the C9 position of the xanthene core is not typically a direct nucleophilic addition to the 9H-xanthene itself. Instead, it proceeds through reactive intermediates that render the C9 carbon highly electrophilic. One of the most common pathways involves the formation of a stabilized xanthylium cation. This cation is readily attacked by a wide range of nucleophiles to form 9-substituted xanthenes.

Another sophisticated strategy for C9 functionalization involves cascade reactions initiated by the generation of arynes. In these methods, a phenol (B47542) bearing an ortho α,β-unsaturated group undergoes nucleophilic addition to an aryne intermediate. This is followed by a rapid intramolecular Michael addition that cyclizes to form the xanthene core, installing a substituent at the C9 position in a single, efficient step. nih.govacs.org This approach allows for the construction of complex xanthene derivatives under mild conditions. nih.gov The mechanism generally involves the initial formation of a Knoevenagel condensation product, which then acts as a Michael acceptor for a nucleophilic aryl species, followed by intramolecular cyclization and dehydration to yield the final xanthene product. nih.gov

Below is a table summarizing representative synthetic approaches to C9-substituted xanthenes, illustrating the diversity of nucleophiles and reaction mechanisms employed.

| Reaction Type | Key Intermediates | Nucleophile/Precursor | Resulting C9-Substituent | Reference(s) |

| Cascade Annulation | Aryne, Michael Adduct | ortho-Hydroxychalcones | Substituted Phenylacetyl | nih.gov |

| Multicomponent Reaction | Knoevenagel Adduct | Dimedone, Aldehydes | Functionalized Alkyl/Aryl | nih.govmdpi.com |

| Friedel-Crafts Type | Xanthylium Cation | Aromatic compounds (e.g., β-naphthol) | Aryl groups | scholarsresearchlibrary.com |

| Grignard Reaction | N/A (acts on Xanthone) | Benzyl magnesium chloride | Benzyl group (forms tertiary alcohol) | nih.gov |

This table presents generalized data for the synthesis of C9-substituted xanthenes to illustrate mechanistic principles.

The xanthene core is renowned for its photophysical properties, serving as the fundamental chromophore in dyes like fluorescein (B123965) and rhodamine. nih.gov Upon absorption of light, the xanthene moiety can be promoted to an excited state, where it can engage in photoinduced electron transfer (PET) processes. In a PET event, the excited state xanthene can act as either an electron donor or an electron acceptor, depending on the redox properties of a nearby molecule.

The efficiency of PET is governed by the thermodynamic driving force, often estimated by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. While the 3-propan-1-ol side chain in 3-(9H-Xanthen-9-YL)propan-1-OL is not a strong electron-donating or -withdrawing group, its presence can subtly influence the electronic environment of the xanthene core. Furthermore, derivatization of the hydroxyl group can introduce functionalities capable of participating directly in PET, allowing for the rational design of fluorescent probes and sensors where the fluorescence of the xanthene core is "switched" on or off by an electron transfer event.

The table below provides representative photophysical and electrochemical data for related xanthene systems, which are critical parameters for understanding their potential excited-state reactivity.

| Xanthene System | HOMO Level (eV) | LUMO Level (eV) | Eox (V vs. Fc/Fc+) | Key Finding | Reference(s) |

| Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives | -5.23 to -5.25 | -4.19 to -4.37 | 0.127 to 0.146 | HOMO levels are well-matched for hole extraction in perovskite devices. | mdpi.com |

| peri-Xanthenoxanthene (PXX) | - | - | E1/2(PXX•+/PXX*) = -2.0 V vs SCE | Excited state is a powerful oxidant capable of activating aryl halides. | cardiff.ac.uk |

Data is for related xanthene structures to illustrate the range of electrochemical properties within this class of compounds.

Intrinsic Reactivity of the Propan-1-ol Side Chain

The propan-1-ol side chain provides a versatile handle for further chemical modification of the molecule. Its reactivity is characteristic of a primary alcohol, though potentially modulated by the steric bulk of the adjacent xanthene core.

The hydroxyl group of the propan-1-ol side chain is a potent nucleophile and can participate in a variety of intermolecular reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), enabling nucleophilic substitution reactions (SN2 for primary alcohols) with halides to form the corresponding 3-(9H-xanthen-9-yl)propyl halide. libretexts.org

Intramolecular reactions, while less common for a simple propyl chain, could be envisioned under specific circumstances. For instance, if the xanthene core were to be oxidized to a xanthylium cation, the tethered hydroxyl group could potentially act as an intramolecular nucleophile, leading to the formation of a spirocyclic ether, although this would involve the formation of a strained four-membered ring fused to the xanthene structure, making it thermodynamically challenging.

The primary alcohol is amenable to a wide range of selective transformations, allowing for the synthesis of diverse derivatives. Key strategies include:

Oxidation: Selective oxidation can yield either 3-(9H-xanthen-9-yl)propanal or, with stronger oxidizing agents, 3-(9H-xanthen-9-yl)propanoic acid. Achieving this selectivity without affecting the C9-H of the xanthene core requires mild and specific reagents. Catalytic systems, such as those based on iron complexes with H₂O₂, have been developed for the selective oxidation of primary alcohols. unimi.itagosr.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis) will produce the corresponding esters. This is a fundamental transformation for installing a variety of functional groups. msu.edu

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers. This reaction is most efficient with primary alkyl halides due to the strong basicity of the alkoxide. msu.edu

The following table outlines potential derivatization reactions for the propan-1-ol side chain.

| Reaction Type | Reagent(s) | Product Functional Group | Mechanistic Pathway |

| Oxidation to Aldehyde | PCC, DMP | Aldehyde | Oxidation |

| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | Carboxylic Acid | Oxidation |

| Esterification (Fischer) | R'-COOH, H⁺ catalyst | Ester | Nucleophilic Acyl Substitution |

| Etherification (Williamson) | 1. NaH; 2. R'-X | Ether | SN2 |

| Halogenation | HBr, H₂SO₄ | Alkyl Bromide | SN2 |

Conformational Analysis and Stereochemical Control in Reactivity

The reactivity and stereochemical outcomes of reactions involving this compound are intrinsically linked to the molecule's conformational preferences. The spatial arrangement of the bulky xanthene moiety and the flexible propan-1-ol side chain dictates the accessibility of reactive sites and can favor the formation of specific stereoisomers. This section explores the conformational landscape of this compound and its implications for stereochemical control in its chemical transformations.

The xanthene core is not planar. Due to the sp³ hybridization of the central oxygen atom and the C9 carbon, the xanthene ring system adopts a folded or butterfly-like conformation. This non-planar structure results in a convex molecular shape. The degree of this folding can be described by the dihedral angle (θ) between the two aromatic rings. For instance, in related 9-substituted xanthene derivatives such as 9-trifluoromethylxanthenediols, this angle has been observed to vary, indicating a certain degree of conformational flexibility in the xanthene scaffold itself.

Furthermore, the propan-1-ol side chain itself possesses conformational flexibility due to rotation around the C1'-C2' and C2'-C3' bonds. In analogous systems, such as 3-(9H-Carbazol-9-yl)propan-1-ol, the C-C-C-O atoms of the propanol (B110389) side chain have been found to adopt a gauche conformation. It is reasonable to infer that similar conformational preferences exist in this compound, which would position the terminal hydroxyl group in a specific spatial orientation relative to the xanthene nucleus.

The interplay between the folded xanthene ring and the conformation of the propan-1-ol side chain can lead to the existence of several low-energy conformers. These conformers can exhibit different levels of steric hindrance around the C9 position and the hydroxyl group, thereby influencing the stereochemical course of reactions. For example, in reactions involving the hydroxyl group, its accessibility will be governed by its conformational relationship with the bulky xanthene moiety.

In reactions where the C9 position is a stereocenter, the pre-existing conformational bias of the ground state can lead to diastereoselective outcomes. The incoming reagent will preferentially approach from the less sterically hindered face, a pathway determined by the orientation of the propan-1-ol side chain. The specific rotamer population of the propan-1-ol chain at the reaction temperature will therefore have a direct impact on the stereoselectivity of the transformation.

While detailed experimental data on the specific conformational energies and rotational barriers for this compound are not extensively available, the principles of conformational analysis allow for a rational prediction of its behavior. The table below summarizes the key conformational features and their potential impact on reactivity.

| Conformational Feature | Description | Potential Impact on Reactivity and Stereocontrol |

| Xanthene Ring Pucker | The xanthene moiety is non-planar, adopting a folded conformation. | Influences the overall steric environment around the C9 position. |

| C9-Substituent Orientation | The propan-1-ol side chain can adopt different orientations relative to the xanthene ring. | Dictates the accessibility of the C9 position and can direct incoming reagents to a specific face, leading to stereoselective reactions. |

| Propan-1-ol Side Chain Conformation | The C-C-C-O dihedral angle is likely to favor a gauche arrangement. | Positions the terminal hydroxyl group in a defined spatial region, affecting its reactivity and potential intramolecular interactions. |

Further computational and experimental studies, such as NMR spectroscopy and X-ray crystallography, would be invaluable in providing a more quantitative understanding of the conformational landscape of this compound and its profound influence on stereochemical control in its reactions.

Computational and Theoretical Investigations of 3 9h Xanthen 9 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) for Ground State Properties

No specific Density Functional Theory (DFT) studies on 3-(9H-Xanthen-9-YL)propan-1-OL to determine its ground state properties, such as optimized geometry, electronic energy, and dipole moment, were found in the performed search.

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

There is no available research that has employed Time-Dependent DFT (TD-DFT) to investigate the excited state phenomena of this compound, which would include analyses of electronic transitions and absorption spectra.

Molecular Dynamics Simulations and Conformational Energy Landscape Analysis

A search for molecular dynamics simulations focused on this compound yielded no results. Consequently, there is no available analysis of its conformational energy landscape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

No studies applying Frontier Molecular Orbital (FMO) theory to this compound were identified. Therefore, predictions of its reactivity based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are not available.

Elucidation of Reaction Mechanisms and Activation Energy Barriers

There is no published research detailing the reaction mechanisms or calculating the activation energy barriers for chemical reactions involving this compound.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis for Solid-State Systems)

No Hirshfeld surface analysis or other intermolecular interaction studies for the solid-state of this compound were found in the literature search.

Methodologies for Structural Elucidation and Advanced Characterization of 3 9h Xanthen 9 Yl Propan 1 Ol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 3-(9H-Xanthen-9-YL)propan-1-OL.

Nuclear Magnetic Resonance (NMR) Spectroscopies (¹H, ¹³C, 31P, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR are the most critical techniques.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the xanthene core, the methine proton at the 9-position, and the aliphatic protons of the propanol (B110389) side chain. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets, multiplets) reveal spin-spin coupling between neighboring protons.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the identification of aromatic, aliphatic, and alcohol-bearing carbons.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together the propanol chain, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar xanthene derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0-7.5 | 115-130 (CH), 150-155 (C-O) |

| H-9 (Methine) | ~4.5 | ~40 |

| CH₂ (alpha to Xanthene) | ~2.0 | ~35 |

| CH₂ (beta to Xanthene) | ~1.6 | ~30 |

| CH₂ (gamma to Xanthene, alpha to OH) | ~3.6 | ~60 |

| OH | Variable | - |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

Vibrational Spectroscopies (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in this compound. Key expected vibrational bands include a broad O-H stretch from the alcohol group, C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic rings, and a prominent C-O-C stretch from the xanthene ether linkage.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) | Weak |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 |

| C=C (Aromatic) | 1450-1600 | 1450-1600 (strong) |

| C-O-C (Ether) | 1200-1250 | Present |

| C-O (Alcohol) | 1000-1200 | Present |

Electronic Absorption and Emission Spectroscopies (UV-Vis, Fluorescence Spectroscopy, Quantum Yield Measurements)

These techniques provide insights into the electronic structure and photophysical properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light by the molecule as a function of wavelength. The xanthene core of this compound is expected to exhibit characteristic absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system.

Fluorescence Spectroscopy measures the light emitted by the molecule after it has absorbed light. Many xanthene derivatives are fluorescent, and the emission spectrum provides information about the energy of the excited state. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for assessing the efficiency of the fluorescence process.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis (e.g., HRMS, LC/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is useful for analyzing the purity of a sample and for studying its fragmentation patterns. The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information, for instance, by showing the loss of the propanol side chain.

Morphological and Crystalline Structure Analysis (e.g., SEM, XRD)

These methods are used to study the macroscopic and microscopic properties of the solid material.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the solid sample. This can reveal information about the shape and size of the crystals or particles of this compound.

X-ray Diffraction (XRD) is used to analyze the crystalline structure of a powdered sample. The resulting diffraction pattern is characteristic of the specific crystal lattice and can be used to identify the crystalline phase and assess the sample's crystallinity.

Chromatographic Techniques for Separation, Purification, and Purity Assessment of this compound

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, facilitating its separation from reaction mixtures, purification to a high degree of homogeneity, and the subsequent assessment of its purity. The selection of a specific chromatographic method depends on the scale of the separation, the desired purity level, and the analytical goal, whether it be preparative purification or quantitative purity determination. The most commonly employed techniques for compounds of this nature include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of xanthene derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Separation and Purification:

In a preparative context, HPLC can be used to isolate this compound from byproducts and unreacted starting materials. A C18 column is frequently employed, given its effectiveness in separating aromatic compounds. The mobile phase often consists of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, which allows for the efficient elution of compounds with varying polarities. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its relatively nonpolar xanthene core, this compound exhibits strong retention on a C18 column, allowing for good separation from more polar impurities.

Purity Assessment:

For purity assessment, an analytical HPLC method is developed and validated. A high-resolution analytical C18 column is used, and the compound is detected using a UV detector, typically at a wavelength where the xanthene chromophore exhibits maximum absorbance (around 254 nm). The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. A highly pure sample will show a single, sharp peak with a consistent retention time.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~15.8 min |

| Purity of Standard | >99.5% |

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound, although derivatization may sometimes be employed to increase volatility and improve peak shape.

Structural Elucidation and Purity Assessment:

In GC/MS analysis, the sample is vaporized and separated in a capillary column. The retention time is a characteristic property of the compound under specific GC conditions. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries or through manual interpretation. The fragmentation of this compound would be expected to show characteristic fragments corresponding to the xanthene moiety and the propanol side chain. The purity can be assessed by the relative abundance of the main peak in the total ion chromatogram (TIC).

Table 2: Representative GC/MS Data for this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

| Expected Retention Time | ~18.2 min |

| Key Mass Fragments (m/z) | 240 (M+), 181 (M-C3H7O)+, 165, 152 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, screening for optimal separation conditions for column chromatography, and preliminary purity checks of this compound.

Separation and Purity Assessment:

TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The sample is spotted at the baseline, and the plate is developed in a sealed chamber with an appropriate mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. For this compound, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The position of the compound is visualized under UV light (254 nm), where the xanthene ring will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. A pure compound should ideally yield a single spot.

Table 3: Typical TLC Systems for the Analysis of this compound

| Solvent System (v/v) | Stationary Phase | Expected Rf Value |

| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | ~0.45 |

| Toluene:Acetone (9:1) | Silica Gel 60 F254 | ~0.50 |

| Dichloromethane | Silica Gel 60 F254 | ~0.65 |

Applications of 3 9h Xanthen 9 Yl Propan 1 Ol and Analogous Xanthene Derivatives in Advanced Materials

Role as Versatile Building Blocks for Complex Chemical Architectures

Organic building blocks are functionalized organic molecules that serve as the foundational components for constructing more complex molecular structures. sigmaaldrich.com These blocks are essential in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up assembly of architectures like supramolecular complexes and metal-organic frameworks. sigmaaldrich.com

The xanthene scaffold, including derivatives like 3-(9H-Xanthen-9-YL)propan-1-OL, provides a rigid and electronically tunable platform for the synthesis of complex molecules. The reactivity of the xanthene core allows for various chemical modifications, enabling the introduction of different functional groups. This versatility makes xanthene derivatives valuable synthons in organic synthesis. For instance, the alcohol group in this compound can act as a linker for preparing a variety of carbazole (B46965) derivatives. nih.gov

The ability to create diverse molecular structures from a common core is a significant advantage in developing new materials with tailored properties. The synthesis of complex natural products often relies on the use of such versatile building blocks. researchgate.net

Integration into Novel Fluorescent and Optical Materials

Xanthene derivatives are renowned for their excellent photophysical properties, including high fluorescence quantum yields and molar absorption coefficients, making them ideal candidates for fluorescent and optical materials. rsc.org Their molecular structure can be readily modified to tune their optical properties, such as shifting absorption and emission wavelengths. researchgate.net

The fluorescence of many xanthene derivatives is sensitive to their local environment, including pH. researchgate.net This property has been exploited to develop pH-sensitive probes and chemical sensors. mdpi.com These sensors can be used for non-invasive measurements in biological tissues or cell cultures, for example, to detect tumor regions or monitor cellular metabolic profiles. mdpi.com

The design of these probes often involves incorporating functional groups that can undergo protonation or deprotonation, leading to a change in the electronic structure of the xanthene core and, consequently, its fluorescence properties. nih.gov For instance, fluorescein (B123965), a well-known xanthene dye, exhibits pH-dependent fluorescence due to the protonation of its phenolic hydroxyl group. nih.gov

Table 1: Examples of Xanthene-Based pH-Sensitive Probes

| Probe Name | pH-Sensitive Range | Application |

| Fluorescein-5-isothiocyanate (FITC) in porous silica (B1680970) | 4.5 - 7.0 | Environmental monitoring |

| Fluorescein-5-(and-6)-sulfonic acid (FS) in sol-gel | Varies with ionic strength | Biomedical sensing |

| 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) in sol-gel | Varies with ionic strength | Intracellular pH measurement |

| Cresol red in hydrogel | Acidic (yellow) to basic (purple) | Reusable pH paper |

This table is based on data from a study on the development and characterization of fluorescent pH sensors. mtu.edu

The high fluorescence efficiency of xanthene dyes makes them suitable for use as the gain medium in dye lasers. nih.govresearchgate.net Rhodamine 6G, a prominent xanthene derivative, is widely used as a laser dye due to its excellent photostability and high quantum yield. nih.gov The optical properties of these dyes, including their absorption and emission spectra, can be fine-tuned by modifying their molecular structure. nih.gov

Research in this area focuses on synthesizing new xanthene derivatives with improved laser performance, such as broader tuning ranges and higher output powers. Laser flash photolysis studies are often employed to investigate the transient phenomena and photochemical properties of these novel dyes. acs.org

Table 2: Photophysical Properties of Selected Xanthene Laser Dyes

| Dye | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Rhodamine 6G | 530 | 556 | 0.95 |

| Fluorescein | 490 | 514 | 0.93 |

| Eosin (B541160) Y | 517 | 538 | 0.19 |

| Rose Bengal | 549 | 567 | 0.09 |

Data compiled from various sources on the photophysical properties of xanthene dyes. nih.govresearchgate.net

Advanced Functional Materials

The unique structural and electronic properties of xanthene derivatives make them valuable components in the development of advanced functional materials.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.org The rigid xanthene scaffold can direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net By carefully designing the substituents on the xanthene core, it is possible to control the intermolecular interactions, such as hydrogen bonding and π–π stacking, that drive the self-assembly process. researchgate.net

These self-assembled structures can exhibit unique properties that are not present in the individual molecules. For example, the formation of supramolecular helicates and other complex topologies has been achieved using xanthene-based building blocks. researchgate.net Understanding the principles of self-assembly is crucial for the bottom-up fabrication of functional nanomaterials. nih.gov

Molecular electronics aims to use individual molecules or small groups of molecules as components in electronic devices. nih.gov The well-defined structure and tunable electronic properties of xanthene derivatives make them promising candidates for this field. demokritos.gr

One area of interest is their potential use in quantum-dot cellular automata (QCA). QCA is a computational paradigm that uses the configuration of charges in molecular-scale "cells" to represent and process information. youtube.com The ability to synthesize xanthene derivatives with specific electronic properties and to assemble them into ordered arrays is a key step towards the realization of molecular-scale electronic devices. researchgate.net

Utilization in Photochemistry for Controllable Systems (e.g., Photoremovable Protecting Groups)

The xanthene core, a key structural feature of this compound, is foundational in the design of photochemically active molecules. Xanthene derivatives are widely recognized for their fluorescent properties and are extensively used as dyes in various scientific fields. nih.govwikipedia.org Their utility extends into the realm of controllable chemical systems, particularly as photoremovable protecting groups (PPGs), also known as photocages. researchgate.netmdpi.com PPGs are moieties that can be attached to a molecule to temporarily inactivate its function. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatiotemporal precision. researchgate.netmdpi.com This on-demand activation is invaluable for studying dynamic biological processes and for targeted therapeutic interventions. researchgate.net

The effectiveness of a PPG is determined by several factors, including its quantum yield (the efficiency of the photorelease process), the required excitation wavelength, and the stability of the protected compound and the photoproducts. wikipedia.org Ideally, the excitation wavelength should be greater than 300 nm to avoid potential damage to biological systems. wikipedia.org Xanthene-based structures are advantageous in this context due to their strong absorption in the visible light spectrum. chemrxiv.org

Research into xanthene dyes like fluorescein, eosin Y, and rose bengal has demonstrated their photochemical reactivity. chemrxiv.org While these studies often focus on photodegradation, the underlying principles of light-induced bond cleavage are relevant to the design of xanthene-based PPGs. The core mechanism involves the absorption of light, leading to an excited state that can initiate a chemical reaction to release a protected functional group. For instance, the p-hydroxyphenacyl (pHP) PPG, though not a xanthene derivative, exemplifies a mechanism that proceeds through a photo-Favorskii rearrangement to release a carboxylic acid with a quantum yield that can approach unity under optimal conditions. wikipedia.org Analogous light-induced release mechanisms are sought in the development of new PPGs based on different chromophores like xanthene.

The modification of the xanthene structure, such as substitutions at the 3-position, can significantly influence its photophysical properties without disturbing the fundamental characteristics of the fluorophore. nih.gov This tunability allows for the optimization of properties like absorption wavelength and quantum yield, making xanthene derivatives versatile scaffolds for creating customized PPGs for specific applications in chemistry and biology.

| Property | Desired Characteristic for PPGs | Relevance of Xanthene Derivatives |

| Excitation Wavelength | > 300 nm (to minimize biological damage) | Xanthene dyes absorb in the visible spectrum. chemrxiv.org |

| Quantum Yield | High (> 0.10) for efficient release | Structural modifications can tune photophysical properties. nih.gov |

| Photoproducts | Non-interfering and stable | A key consideration in the design of any PPG. wikipedia.org |

| Solubility | Water-soluble for biological applications | Can be modified through chemical synthesis. |

| Activation | Irreversible, one-way process | Typical operational mode for PPGs. researchgate.netmdpi.com |

Exploration in Polymer and Surface Chemistry (e.g., Molecularly Imprinted Polymers for Separation)

The structural framework of this compound and related xanthene derivatives lends itself to applications in advanced polymer and surface chemistry, most notably in the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). mdpi.comnih.gov This "molecular memory" allows MIPs to selectively bind to the template molecule, making them highly effective materials for separation, purification, and sensing applications. researchgate.netnih.gov

The process of creating MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are tailored to recognize and re-bind the target molecule with high affinity and selectivity. nih.gov Xanthene derivatives can be employed as templates in this process, leading to MIPs capable of selectively extracting xanthene-based compounds or structurally similar analytes from complex mixtures. For example, MIPs have been successfully developed for the extraction of erythrosine B, a xanthene food dye, from food samples. mdpi.com

The performance of MIPs is influenced by the choice of functional monomers, cross-linkers, and the polymerization conditions. rsc.org The interactions between the template and the functional monomers—which can include hydrogen bonding, electrostatic interactions, or π-π stacking—are crucial for forming well-defined recognition sites. The aromatic nature of the xanthene core in compounds like this compound can participate in π-π interactions, a valuable feature in the design of MIPs for aromatic analytes.

MIPs are utilized in various analytical techniques, including solid-phase extraction (SPE), where they serve as selective sorbents to isolate target compounds from complex matrices like food and environmental samples. nih.gov The application of MIPs in SPE, often referred to as MISPE, has been demonstrated for the selective extraction of various compounds, including xanthine (B1682287) derivatives from biological samples. nih.govresearchgate.net The development of magnetic MIPs, which can be easily separated using an external magnet, further enhances the efficiency and convenience of the extraction process. mdpi.com The versatility of molecular imprinting technology, combined with the distinct structural features of xanthene derivatives, opens avenues for creating highly selective materials for a wide range of separation and purification challenges. rsc.org

| MIP Application | Target Analyte(s) | Matrix | Separation Technique |

| Food Safety | Erythrosine B (a xanthene dye) | Food Samples | Magnetic Dispersive Solid-Phase Extraction (MDSPE) mdpi.com |

| Bioanalysis | Xanthine derivatives (e.g., caffeine, theophylline) | Not specified | Chromatographic Separation researchgate.net |

| Environmental Monitoring | Contaminants | Environmental and Food Matrices | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME) nih.gov |

| Pharmaceutical Analysis | Ketorolac | Human Plasma | MIP-Solid Phase Extraction (MISPE) nih.gov |

Future Perspectives and Emerging Research Avenues in 3 9h Xanthen 9 Yl Propan 1 Ol Chemistry

Innovations in Sustainable and Economically Viable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents. For 3-(9H-Xanthen-9-YL)propan-1-OL and its derivatives, research is shifting away from traditional multi-step syntheses toward more sustainable and economically viable methods.

Key innovations focus on:

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants are gaining traction for building the xanthene core efficiently. mdpi.comnih.gov These reactions, often involving an aldehyde, an activated methylene (B1212753) compound, and a naphthol derivative, offer high atom economy and reduce the need for intermediate purification steps, thus lowering solvent consumption and waste generation. mdpi.com

Eco-Friendly Catalysis: There is a growing emphasis on replacing hazardous and expensive metal catalysts with greener alternatives. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and organocatalysts. mdpi.com For instance, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 have been used for solvent-free synthesis of xanthene derivatives, offering high yields and recyclability. mdpi.com

Alternative Energy Sources: The use of ultrasound and microwave irradiation is becoming more common to accelerate reaction rates and improve yields under milder conditions. nih.govthieme-connect.de Sonochemistry, for example, can promote the synthesis of functionalized xanthenes in shorter timeframes and with higher efficiency compared to conventional heating methods. nih.govthieme-connect.de

Table 1: Comparison of Synthetic Methodologies for Xanthene Derivatives

| Methodology | Key Advantages | Challenges | Economic Viability |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, reduced steps, lower waste mdpi.com | Substrate scope can be limited | High (fewer steps, less solvent) |

| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, milder conditions nih.gov | Specialized equipment required | Moderate to High (energy savings) |

| Heterogeneous Catalysis | Catalyst recyclability, simple product purification mdpi.com | Potential for lower activity than homogeneous counterparts | High (catalyst reuse reduces cost) |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact mdpi.comnih.gov | Reactant solubility and mixing can be an issue | High (no solvent purchase or disposal costs) |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Beyond improving its synthesis, future research will undoubtedly uncover new ways to chemically modify this compound. The xanthene nucleus and the propanol (B110389) side chain offer distinct sites for functionalization, enabling the creation of diverse molecular architectures.

Emerging areas of exploration include:

C-H Bond Activation: Direct functionalization of the carbon-hydrogen bonds on the xanthene aromatic rings is a powerful strategy for creating complex derivatives without the need for pre-functionalized starting materials. thieme-connect.de Electrochemical oxidation, for instance, has been used to induce the direct sulfonylation of C(sp3)–H bonds in xanthenes, a method that could be adapted for other functional groups. thieme-connect.de

Deconstructive Annulation: This innovative approach involves the strategic breaking of existing bonds to facilitate the formation of new ring systems. rsc.org For example, the conversion of related naphthoxazines into xanthene derivatives through sequential C-O/C-N bond cleavage and annulation under aerobic conditions points to novel synthetic possibilities. rsc.org

Side-Chain Elaboration: The terminal hydroxyl group of the propanol chain is a key handle for derivatization. Future work will likely focus on its conversion into esters, ethers, amines, and other functional groups to modulate the molecule's physical and biological properties. It also serves as an ideal anchor point for polymerization or for grafting the molecule onto surfaces and nanoparticles.

Advanced Computational Modeling for Predictive Chemical Design and Materials Discovery

Computational chemistry is an increasingly indispensable tool for accelerating the discovery and design of new molecules. For this compound, methods like Density Functional Theory (DFT) are crucial for predicting molecular properties and guiding experimental efforts.

Future computational studies are expected to focus on:

Predicting Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict key parameters such as absorption and emission wavelengths, quantum yields, and the effects of substituents on these properties. researchgate.netresearchgate.net This allows for the in silico design of novel fluorescent probes and dyes based on the xanthene scaffold.

Mechanism Elucidation: Computational modeling can provide deep insight into reaction mechanisms, helping to explain experimental outcomes and optimize reaction conditions. researchgate.netdntb.gov.ua This is particularly valuable for developing novel catalytic systems and understanding unconventional transformations.

Screening for Biological Activity: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets like enzymes or receptors. researchgate.net This predictive power can guide the synthesis of new compounds with potential therapeutic applications. researchgate.netresearchgate.net

Table 2: Properties of Xanthene Derivatives Predictable by Computational Modeling

| Property Type | Computational Method | Application Area |

|---|---|---|

| Electronic Properties | Density Functional Theory (DFT) | Predicting reactivity, electronic transitions |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Designing fluorescent dyes and sensors researchgate.net |

| Reaction Energetics | DFT, Transition State Theory | Optimizing synthetic pathways, understanding mechanisms researchgate.net |

| Binding Affinity | Molecular Docking, MD Simulations | Drug discovery, designing bioactive molecules researchgate.net |

Expansion into Next-Generation Materials Science Applications with Tailored Properties

The unique combination of a rigid, planar xanthene core and a flexible, functionalizable side chain makes this compound an attractive building block for advanced materials.

Emerging applications include:

Fluorescent Polymers and Sensors: The hydroxyl group can be used to incorporate the xanthene fluorophore into polymer chains, leading to new materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov The photophysical properties of xanthene dyes are often sensitive to their local environment, making them suitable for sensing pH, metal ions, or biomolecules. mdpi.com

Functional Nanomaterials: Grafting this compound onto the surface of nanomaterials like silica (B1680970) or gold nanoparticles can impart new functionalities. modernsciences.org Such hybrid materials could find use in targeted drug delivery, diagnostics, and catalysis.

Thermochromic and Photochromic Materials: Xanthene derivatives can exist in both a colored, open-ring form and a colorless, closed-lactone form. nih.gov This property can be exploited to create smart materials that change color in response to stimuli like heat or light, with applications in data storage, security inks, and smart windows.

Integration with Artificial Intelligence and Machine Learning in Chemical Research and Development

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the pace of discovery. arxiv.orgjetir.org For compounds like this compound, these technologies offer powerful new capabilities.

Future integration of AI/ML will likely involve:

Predictive Property Modeling: ML models, particularly deep learning algorithms, can be trained on large datasets of chemical structures and their properties to make rapid and accurate predictions. researchgate.netresearchgate.net For instance, ML models have been successfully developed to predict the excitation and emission wavelengths of new xanthene dyes, outperforming traditional computational methods in speed. researchgate.net This allows for the rapid screening of vast virtual libraries of derivatives.

Reaction Prediction and Synthesis Design: AI can analyze the vast body of chemical literature to predict the outcomes of unknown reactions and even propose novel synthetic routes. arxiv.org This can help chemists design more efficient and sustainable pathways to synthesize target molecules.

Accelerated Materials Discovery: By combining predictive models with automated laboratory systems, AI can create closed-loop discovery platforms. jetir.org An AI algorithm could design a new derivative of this compound with desired properties, predict its synthesis, and instruct a robot to perform the experiment, dramatically accelerating the development of new materials. jetir.org

Table 3: Role of Artificial Intelligence and Machine Learning in Chemical R&D

| Research Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Design & Discovery | Predict molecular properties (e.g., fluorescence, solubility) researchgate.netresearchgate.net | Rapid screening of millions of virtual compounds. |

| Synthesis Planning | Predict reaction outcomes and suggest synthetic pathways. arxiv.org | Reduced trial-and-error experimentation; more efficient synthesis. |

| Process Optimization | Optimize reaction conditions (temperature, catalyst, etc.). jetir.org | Minimized waste, improved yields, and lower costs. |

| Materials Application | Identify compounds with optimal performance for specific applications. | Accelerated discovery of next-generation materials. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(9H-Xanthen-9-YL)propan-1-OL in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acute toxicity hazards .

- Storage : Store at -20°C in sealed containers away from heat sources and oxidizers .

- Emergency Response : For spills, evacuate the area, use absorbent materials, and dispose of waste as hazardous chemical residue. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer :

- Oxidative Ring-Opening : Analogous to fluorenol derivatives, synthesis may involve oxidative cleavage of xanthene precursors using oxidizing agents like KMnO₄ or RuO₄ under controlled pH (e.g., acidic conditions) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

- Yield Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Reaction temperatures should not exceed 60°C to avoid decomposition .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the xanthene backbone (e.g., aromatic protons at δ 6.8–7.4 ppm) and propanol chain (e.g., -CH₂OH at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~299.2 m/z) .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement software (e.g., SHELXL) can resolve bond angles and steric effects .

Advanced Research Questions

Q. How does the steric environment of the xanthene moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density and steric bulk around the xanthene core. Compare activation energies for Suzuki-Miyaura reactions with aryl boronic acids .

- Experimental Validation : Perform kinetic studies under varying catalyst loads (e.g., Pd(PPh₃)₄). Monitor reaction rates via HPLC to correlate steric effects with yield reductions (e.g., >20% drop with ortho-substituted partners) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors. Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-protein complexes .

- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate pharmacokinetic properties (e.g., logP ~2.8, indicating moderate blood-brain barrier permeability) .

Q. How can researchers resolve contradictions in thermal stability data for this compound under varying experimental conditions?

- Methodological Answer :

- Controlled DSC/TGA Studies : Perform differential scanning calorimetry (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition onset temperatures. Compare isothermal holds (e.g., 100°C for 24h) to assess oxidative vs. thermal degradation .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., humidity, solvent residues) contributing to discrepancies. Replicate experiments in triplicate with standardized protocols .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the xanthene ring .

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine auxiliaries) to achieve meta-functionalization. Analyze regioselectivity via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.